![molecular formula C18H16N2O5S B2628949 Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946360-03-8](/img/structure/B2628949.png)
Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
- Thiazoles, including our compound, have been investigated for their antitumor and cytotoxic effects. Researchers synthesized related thiazole derivatives and evaluated their impact on human tumor cell lines. Notably, some compounds demonstrated potent effects against specific cancers .
- Thiazoles have been explored as potential antimicrobial agents. While our compound’s specific activity needs further investigation, the thiazole scaffold has shown promise in inhibiting microbial growth .
- Thiazoles exhibit antifungal properties. Although more research is needed on our compound, it could contribute to the development of novel antifungal drugs .
- Thiazoles, including our compound, have been studied for their neuroprotective effects. These compounds may play a role in safeguarding neurons and preventing neurodegenerative diseases .
- Thiazoles are known for their anti-inflammatory properties. While our compound’s specific effects require further investigation, it could contribute to the development of anti-inflammatory drugs .
- Thiazoles have been explored as potential antiviral agents. Our compound’s antiviral activity remains an area of interest for future studies .
Antitumor and Cytotoxic Activity
Antimicrobial Properties
Antifungal Applications
Neuroprotective Potential
Anti-Inflammatory Activity
Antiviral Applications
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives, in general, are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
As a thiazole derivative, it may have a range of effects depending on its specific targets and mode of action .
properties
IUPAC Name |
methyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-23-13-7-5-10(8-14(13)24-2)16(21)20-18-19-12-6-4-11(17(22)25-3)9-15(12)26-18/h4-9H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRCTQCGURXROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate |
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